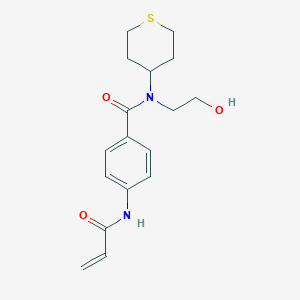

![molecular formula C10H9ClN2OS B2751537 3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one CAS No. 219765-67-0](/img/structure/B2751537.png)

3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

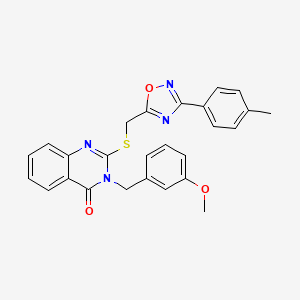

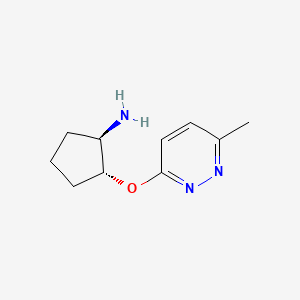

The compound “3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one” is a chemical compound. It is a part of the 1,3,5-trisubstituted-1H-pyrazoles family . These compounds have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Synthesis Analysis

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes our compound of interest, was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis

The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (5b) in the orthorhombic space group Pca 21 was presented and formed racemic crystals . Another related compound, 5-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrazol-3-ol, has been found in complex with human FABP4 .Chemical Reactions Analysis

While specific chemical reactions involving “3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one” are not mentioned in the search results, it’s worth noting that phenolic compounds like “3-(Sulfanylmethyl)phenol” are known to be very reactive towards electrophilic aromatic substitution. They are also known to undergo reactions such as oxidation and hydrolysis.Direcciones Futuras

The future directions for “3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one” and related compounds could involve further exploration of their potential applications in various fields. For instance, 1,3,5-trisubstituted-1H-pyrazoles have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory . In the textile industry, these compounds have been used as fluorescent whitening agents . In addition, their applications in high-tech fields as laser dyes and fluorescent probes have been developed by leaps and bounds .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-7-1-3-9(4-2-7)15-6-8-5-10(14)13-12-8/h1-4H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIYVZZDWHHYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2751454.png)

![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)